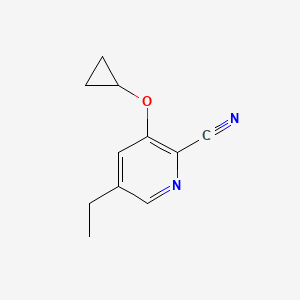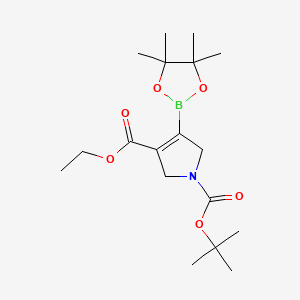
L-Ala-NEt2.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ala-NEt2.HCl, also known as L-Alanine diethylamide hydrochloride, is a derivative of the amino acid L-alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an ethylamide group attached to the alanine backbone, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Ala-NEt2.HCl typically involves the reaction of L-alanine with diethylamine in the presence of a suitable activating agent, such as carbodiimides, to form the diethylamide derivative. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under controlled temperature conditions to ensure the desired product is obtained. The resulting diethylamide is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
L-Ala-NEt2.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.
科学的研究の応用
L-Ala-NEt2.HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of L-Ala-NEt2.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamide group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
L-Alanine: The parent amino acid from which L-Ala-NEt2.HCl is derived.
L-Alanine methyl ester: Another derivative of L-alanine with a methyl ester group instead of an ethylamide group.
L-Alanine ethyl ester: Similar to this compound but with an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the diethylamide group, which can significantly influence its chemical and biological properties compared to other derivatives of L-alanine. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
分子式 |
C7H17ClN2O |
|---|---|
分子量 |
180.67 g/mol |
IUPAC名 |
(2S)-2-amino-N,N-diethylpropanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1 |
InChIキー |
KRKCYESHILXJAQ-RGMNGODLSA-N |
異性体SMILES |
CCN(CC)C(=O)[C@H](C)N.Cl |
正規SMILES |
CCN(CC)C(=O)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


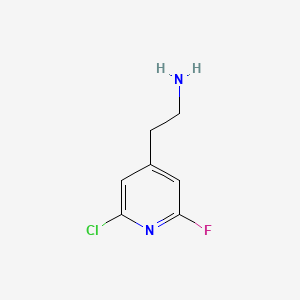
![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
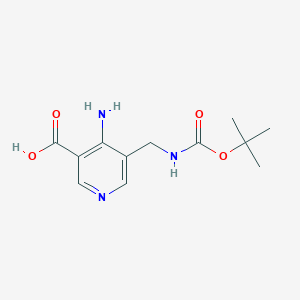
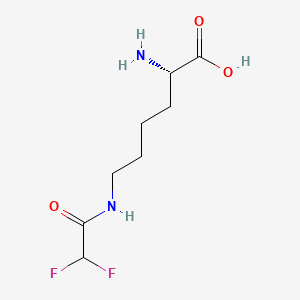
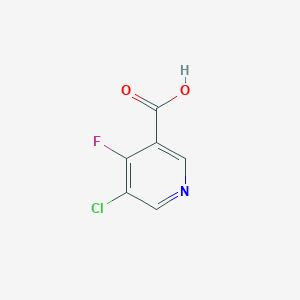


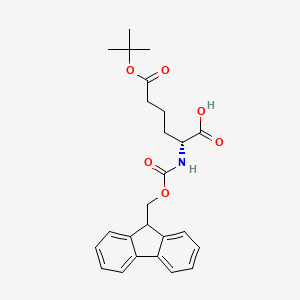

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
